molecular formula C13H11N3O4 B1296469 N-Benzyl-2,4-dinitroaniline CAS No. 7403-38-5

N-Benzyl-2,4-dinitroaniline

Cat. No.: B1296469
CAS No.: 7403-38-5
M. Wt: 273.24 g/mol
InChI Key: RJFWSYMASYLDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2,4-dinitroaniline is an organic compound with the molecular formula C13H11N3O4. It is a derivative of aniline, where the aniline nitrogen is substituted with a benzyl group, and the aromatic ring is substituted with two nitro groups at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-2,4-dinitroaniline can be synthesized through the nitration of N-benzylaniline. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is highly exothermic and requires careful temperature control to avoid decomposition or over-nitration. The general reaction scheme is as follows:

[ \text{N-Benzylaniline} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow microreactor systems to ensure efficient and selective nitration. This method minimizes the use of solvents and reduces the risk of hazardous reactions .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2,4-dinitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl or aryl halides, nucleophiles.

    Oxidation: Strong oxidizing agents (less common).

Major Products:

    Reduction: N-Benzyl-2,4-diaminoaniline.

    Substitution: Various N-substituted derivatives.

    Oxidation: Oxidized derivatives (less common).

Scientific Research Applications

N-Benzyl-2,4-dinitroaniline has several applications in scientific research:

Comparison with Similar Compounds

    2,4-Dinitroaniline: Similar structure but lacks the benzyl group.

    N-(3-Morpholinopropyl)-2,4-dinitroaniline: Contains a morpholine ring instead of a benzyl group.

    N-Benzyl-4,5-dichloro-2-nitroaniline: Contains additional chlorine substituents.

Uniqueness: N-Benzyl-2,4-dinitroaniline is unique due to the presence of both benzyl and nitro groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

N-Benzyl-2,4-dinitroaniline (CAS No. 7403-38-5) is a compound of significant interest in the fields of chemistry and biology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C13H11N3O4C_{13}H_{11}N_{3}O_{4}. The compound features a benzyl group attached to an aniline backbone, with two nitro groups positioned at the 2 and 4 positions of the aromatic ring. This configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. Key mechanisms include:

  • Microtubule Disruption : The compound binds to tubulin, interfering with microtubule assembly and function, which disrupts cell division and growth. This effect can lead to impaired root development in certain plant species, indicating its potential herbicidal properties.
  • Reactive Intermediates : The nitro groups can undergo reduction to form reactive intermediates that interact with various biomolecules, potentially leading to enzyme inhibition or disruption of cellular processes .

Biological Activities

This compound has been investigated for various biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of dinitroanilines exhibit antimicrobial activity against various pathogens. The presence of the benzyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
  • Anticancer Potential : Research indicates that related compounds can exhibit cytotoxic effects against cancer cell lines. For example, studies on similar dinitroaniline derivatives have demonstrated significant activity against HeLa and A549 cancer cells .

Case Studies

  • Cytotoxicity Studies :
    • A study examined the cytotoxic effects of this compound on HeLa-S3 cells compared to normal IMR-90 cells. Results indicated selective toxicity towards cancer cells while showing reduced toxicity towards normal cells, suggesting potential therapeutic applications in oncology .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that this compound induces apoptosis in cancer cells through the activation of specific pathways, as evidenced by AO-EB staining studies .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundBenzyl group + 2 nitro groupsAntimicrobial, anticancer
2,4-DinitroanilineLacks benzyl groupModerate antimicrobial
N-(3-Morpholinopropyl)-2,4-dinitroanilineContains morpholine ringInvestigated for similar activities

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not extensively documented; however, related compounds indicate that dinitroanilines may undergo metabolic transformations leading to various active metabolites. Toxicological studies are necessary to evaluate safety profiles for potential therapeutic use.

Properties

IUPAC Name

N-benzyl-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-15(18)11-6-7-12(13(8-11)16(19)20)14-9-10-4-2-1-3-5-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFWSYMASYLDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323446
Record name N-Benzyl-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7403-38-5
Record name NSC404032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.68 g (25.0 mmol) benzylamine in 100 ml dry dimethylformamide was added 2.55 g (25.2 mmol) dry triethylamine. A solution of 4.65 g (25.0 mmol) 2,4-dinitro-1-fluorbenzen in 20 ml dry dimethylformamide was added dropwise, and the reaction mixture was stirred at 25° C. for 1 h. The mixture was evaporated, then dissolved in 50 ml ethylacetate and washed with 100 ml water. The ethyl acetate was evaporated to give 6.1 g (89%) N-benzyl-2,4-dinitroaniline. M.p. 106.2° C. 1H-NMR (CDCl3): 9.1 (1H, d), 8.9 (1H, broad s), 8.2 (1H, dd), 7.3 (5H, s), 6.9 (1H, d), 4.2 (2H, d).
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-2,4-dinitroaniline
Reactant of Route 2
Reactant of Route 2
N-Benzyl-2,4-dinitroaniline
Reactant of Route 3
Reactant of Route 3
N-Benzyl-2,4-dinitroaniline
Reactant of Route 4
Reactant of Route 4
N-Benzyl-2,4-dinitroaniline
Reactant of Route 5
Reactant of Route 5
N-Benzyl-2,4-dinitroaniline
Reactant of Route 6
Reactant of Route 6
N-Benzyl-2,4-dinitroaniline
Customer
Q & A

Q1: What structural information about N-Benzyl-2,4-dinitroaniline in solution can be derived from the proton magnetic resonance study?

A1: The study reveals that this compound exhibits long-range coupling between the NH proton and the 5-proton of the nitrophenyl ring in certain solvents. [] This coupling, observed in non-polar and weakly polar solvents, suggests the presence of intramolecular hydrogen bonding between the NH and the 2-nitro groups. Interestingly, this coupling is temperature-dependent in dimethyl sulfoxide, a highly polar solvent. [] Furthermore, chemical shift data indicates that ortho-nitrodiphenylamines, including this compound, likely adopt a non-planar skew conformation when in solution. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.